5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one
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Overview
Description
The compound "5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one" is a complex molecule that exhibits a range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one typically involves multi-step procedures, including:
Preparation of Azetidine-1-carbonyl Intermediate: : The azetidine ring is constructed through cyclization reactions, often starting from suitable amine and alkyl halide precursors.
Hydroxyethyl Group Addition: : The hydroxyethyl group is introduced via a stereospecific reduction process to ensure the correct chirality.
Coupling Reactions: : The key azetidine intermediate is then coupled with a piperidinone derivative, using peptide coupling reagents to form the amide bond under controlled conditions.
Methoxyphenyl Functionalization: : Introduction of the methoxyphenyl group is achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Scaling up these synthetic methods for industrial production often requires optimization of reaction conditions to ensure higher yields and purity:
Optimization of Catalysts: : Use of efficient catalysts to minimize by-products and maximize the desired product.
Continuous Flow Chemistry: : Employing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: : Advanced purification methods, such as crystallization and chromatography, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding ketones and acids.
Reduction: : Can be reduced to its respective alcohols and amines under reductive conditions.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the piperidinone and azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: : Ketones and carboxylic acids.
Reduced Derivatives: : Alcohols and amines.
Substituted Derivatives: : Various functionalized derivatives depending on the nucleophiles used.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry
Synthetic Intermediates: : Used as building blocks in the synthesis of more complex molecules.
Catalysts: : Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Biochemical Probes: : Utilized to study enzyme-substrate interactions and metabolic pathways.
Antibiotic Development: : Explored for its potential antimicrobial properties.
Medicine
Drug Development: : Investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Agents: : Employed in the development of diagnostic tools and imaging agents.
Industry
Material Science: : Incorporated into the design of novel materials with specific properties.
Agriculture: : Explored for its potential use in developing agrochemicals.
Mechanism of Action
The mechanism by which 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other macromolecules that the compound binds to, modulating their activity.
Pathways Involved: : Various biochemical pathways, including signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
When comparing this compound to others with similar structures, several unique features stand out:
Enhanced Potency: : Compared to its analogs, this compound often shows higher potency in biological assays.
Increased Selectivity: : Exhibits greater selectivity for its molecular targets, reducing off-target effects.
Improved Stability: : More stable under physiological conditions, enhancing its potential as a therapeutic agent.
List of Similar Compounds
6-(4-Methoxyphenyl)-1-methylpiperidin-2-one
5-[(1S)-1-Hydroxyethyl]azetidine-1-carbonyl derivatives
Other azetidine-containing compounds with varied functional groups
So, that's a deep dive into the intriguing world of 5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one. Hope that paints a vivid picture!
Properties
IUPAC Name |
5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12(22)14-10-21(11-14)19(24)16-8-9-17(23)20(2)18(16)13-4-6-15(25-3)7-5-13/h4-7,12,14,16,18,22H,8-11H2,1-3H3/t12-,16?,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLVJBVNUQGMKA-KIAYWQFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)C2CCC(=O)N(C2C3=CC=C(C=C3)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)C2CCC(=O)N(C2C3=CC=C(C=C3)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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